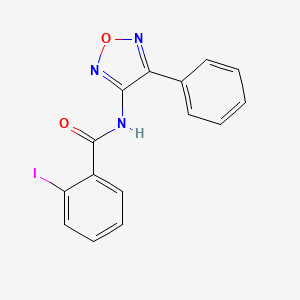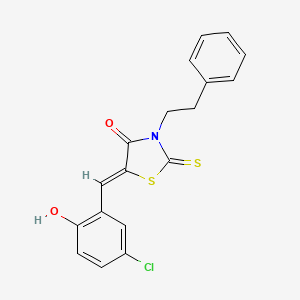![molecular formula C22H30N2O4 B5128211 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide, also known as FGIN-1-27, is a chemical compound that belongs to the family of furan-containing compounds. It was first synthesized in 1993 and has since been studied extensively for its potential therapeutic applications.
Mechanism of Action
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide is a selective antagonist of the dopamine D3 receptor and has been found to have a high affinity for this receptor. It has been shown to block the activity of dopamine at this receptor, which is thought to play a role in the regulation of reward and motivation. This mechanism of action has been found to be particularly effective in the treatment of addiction.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine system, which is thought to play a role in the development of addiction. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is thought to play a role in the regulation of stress and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide. One potential area of research is the development of more potent and selective antagonists of the dopamine D3 receptor. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of addiction and other diseases.
Synthesis Methods
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzylamine with 4-piperidone to form 1-(2-methoxybenzyl)-4-piperidinone. The resulting intermediate is then reacted with furfurylamine and 2-methoxyethylchloride to yield this compound.
Scientific Research Applications
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide has been found to have potential therapeutic applications in several areas of research. It has been studied extensively for its potential use in the treatment of addiction, depression, anxiety, and other neurological disorders. It has also been found to have potential applications in the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-26-15-13-24(22(25)21-8-5-14-28-21)16-18-9-11-23(12-10-18)17-19-6-3-4-7-20(19)27-2/h3-8,14,18H,9-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHYUWTXNQWCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)
![4,4'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dibutanoic acid](/img/structure/B5128144.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5128156.png)
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)

![4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5128182.png)
![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)
![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)